N-Boc-N,N-didesethyl Sunitinib is a derivative of Sunitinib, an oral anti-cancer medication primarily used to treat renal cell carcinoma and gastrointestinal stromal tumors. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility properties. The compound is recognized for its potential use in pharmaceutical research, particularly in the development of new therapeutic agents targeting receptor tyrosine kinases.
N-Boc-N,N-didesethyl Sunitinib can be synthesized through various chemical reactions involving Sunitinib as a precursor. The synthesis often involves the deethylation of Sunitinib followed by the introduction of the Boc group. This compound is available from various chemical suppliers and is utilized in research settings to evaluate its biological activity and pharmacological properties.
N-Boc-N,N-didesethyl Sunitinib falls under the classification of organic compounds, specifically within the category of pharmaceuticals and medicinal chemistry. It is categorized as a small molecule drug candidate with potential applications in oncology.
The synthesis of N-Boc-N,N-didesethyl Sunitinib typically involves a multi-step process:
The molecular structure of N-Boc-N,N-didesethyl Sunitinib can be depicted as follows:
The structure includes a Boc group attached to a nitrogen atom, which is critical for enhancing its pharmacokinetic properties.
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the presence of functional groups and molecular weight.
N-Boc-N,N-didesethyl Sunitinib can participate in various chemical reactions that are relevant for medicinal chemistry:
The reactivity of N-Boc-N,N-didesethyl Sunitinib is influenced by the electronic properties of the Boc group, which stabilizes the nitrogen atom while allowing for selective reactions under appropriate conditions.
N-Boc-N,N-didesethyl Sunitinib primarily acts by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The mechanism involves:
Studies have shown that compounds like N-Boc-N,N-didesethyl Sunitinib exhibit significant anti-proliferative effects in cancer cell lines through apoptosis induction and cell cycle arrest.
Relevant analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures.
N-Boc-N,N-didesethyl Sunitinib serves several purposes in scientific research:
This compound exemplifies how modifications to existing drugs can lead to enhanced therapeutic profiles and broadened applications in cancer treatment research.
N-Boc-N,N-didesethyl Sunitinib (CAS 1227960-76-0) is a key synthetic intermediate and impurity standard in Sunitinib manufacturing. Its molecular formula is C₂₅H₃₁FN₄O₄, with a molecular weight of 470.54 g/mol [6] [8]. The structure comprises a Boc-protected tertiary amine linked via an ethylenediamine chain to a fluorinated oxindole-pyrrole core. This core contains the signature (Z)-configuration alkene bridge essential for biological activity in Sunitinib derivatives [6]. Unlike the parent drug Sunitinib (which has diethylamino groups), this compound lacks both ethyl groups on the terminal nitrogen, reflected in its name "didesethyl" [5]. The Boc (tert-butoxycarbonyl) group serves as a protecting moiety during synthesis, enhancing solubility and stability for purification [8].
Table 1: Structural Comparison of Sunitinib Derivatives
Compound | Molecular Formula | Molecular Weight | CAS Number |
---|---|---|---|
N-Boc-N,N-didesethyl Sunitinib | C₂₅H₃₁FN₄O₄ | 470.54 | 1227960-76-0 |
N-Boc-N-desethyl Sunitinib | C₂₅H₃₁FN₄O₄ | 470.54 | 1246833-23-7 |
N-Boc-N-desethyl Sunitinib-d5 | C₂₅H₂₆D₅FN₄O₄ | 475.57 | 1246832-84-7 |
The IUPAC name for N-Boc-N-desethyl Sunitinib is tert-butyl N-ethyl-N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate [6] [8]. This name explicitly defines:
N-Boc-N,N-didesethyl Sunitinib modifies this structure by replacing the N-ethyl group with hydrogen, yielding tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]carbamate [5]. The absence of alkyl groups on the terminal nitrogen increases polarity, influencing chromatographic behavior during analytical testing.
Table 2: Functional Groups and Their Roles
Functional Group | Location in Molecule | Chemical Role |
---|---|---|
Boc-protected amine | Terminal nitrogen | Enhances solubility; deprotects to active amine |
Pyrrole-3-carboxamide | Core scaffold linker | Maintains planar conformation for target binding |
(Z)-Fluoroindolylidene | Central alkene bridge | Critical for kinase inhibitory activity |
Oxindole carbonyl | Bicyclic indole system | Forms hydrogen bonds with biological targets |
Stable isotope-labeled derivatives like N-Boc-N-desethyl Sunitinib-d5 (CAS 1246832-84-7) are synthesized for quantitative metabolite tracking. This compound incorporates five deuterium atoms at the terminal ethyl group, resulting in the molecular formula C₂₅H₂₆D₅FN₄O₄ and a molecular weight of 475.57 g/mol [1] [9] [10]. The deuterium substitution occurs specifically at the ethyl moiety (CD₃−CD₂−), confirmed by its chemical name: tert-butyl N-[2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate [10]. This labeling minimizes kinetic isotope effects while providing sufficient mass shift (+5 Da) for MS-based detection.
The synthetic utility of this derivative includes:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8